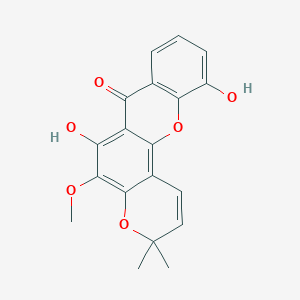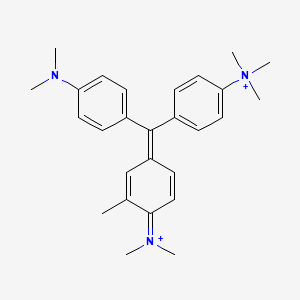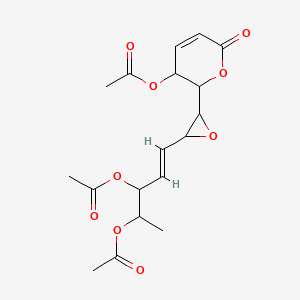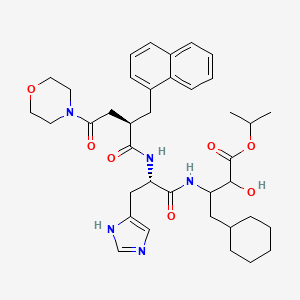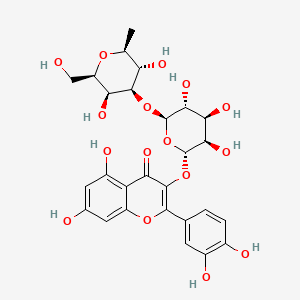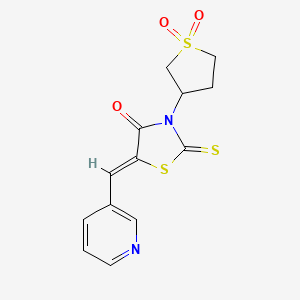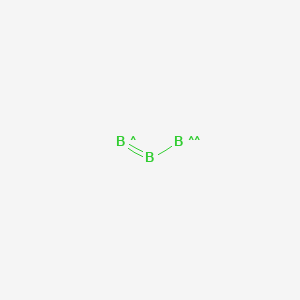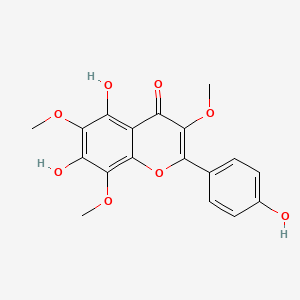
4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-
Overview
Description
Sarothrin belongs to the class of organic compounds known as 8-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C8 atom of the flavonoid backbone. Thus, sarothrin is considered to be a flavonoid lipid molecule. Sarothrin is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Antioxidant Potential
Chromones, including compounds like 4H-1-Benzopyran-4-one derivatives, have been recognized for their significant antioxidant capabilities, which are crucial in neutralizing active oxygen species and halting free radical processes that can lead to cell impairment and various diseases. This antioxidant property is fundamental in mediating the compounds' anti-inflammatory, antidiabetic, antitumor, and anticancer activities. The effectiveness of these compounds in scavenging radicals is attributed to specific structural features such as the double bond, the carbonyl group in the chromone core, and hydroxyl groups positioned at critical points on the molecule. Methylation or glycosylation of these hydroxyl groups has been shown to decrease their radical scavenging potential, highlighting the importance of these functional groups in the antioxidant activity of chromones (Yadav et al., 2014).
Anti-Cancer Effects and Mechanisms
Baicalein, closely related to the structural framework of 4H-1-Benzopyran-4-one derivatives, exhibits potent anti-cancer activities, particularly against Hepatocellular Carcinoma (HCC), one of the most common and fatal cancers globally. Baicalein's effects span across various biological processes such as cell proliferation, metastasis, apoptosis, and autophagy. Its relatively non-toxic nature compared to conventional chemotherapy highlights its potential as an innovative anticancer drug, offering a balance between therapeutic efficacy and side effect profile (Bie et al., 2017).
Tumor Specificity and Reduced Keratinocyte Toxicity
Research into compounds like (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one has demonstrated high tumor specificity with minimal toxicity to normal oral keratinocytes. These findings are crucial for developing anticancer drugs that can effectively target tumor cells while sparing healthy cells, thereby reducing the overall side effects of cancer treatment. The mechanism of action includes inducing apoptotic cell death in tumor cells, potentially through the modulation of specific biochemical pathways, such as the glycerophospholipid pathway (Sugita et al., 2017).
Pharmacological Properties and Therapeutic Potential
Naringenin, sharing a core structural similarity with 4H-1-Benzopyran-4-one derivatives, has been extensively studied for its broad pharmacological activities and therapeutic potential. It has been found effective in various disorders including neurological, cardiovascular, gastrointestinal, and metabolic diseases. Naringenin's beneficial effects are primarily attributed to its anti-inflammatory and antioxidant properties, which play a significant role in modulating disease progression and symptoms. This review underscores the compound's potential for further exploration as a dietary supplement or therapeutic agent in treating diverse ailments (Rani et al., 2016).
Mechanism of Action
Target of Action
Sarothrin, also known as 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy-, primarily targets bacterial cells . It has been found to inhibit the growth of Mycobacterium smegmatis and Staphylococcus aureus . The primary targets of Sarothrin are the efflux pumps of these bacterial cells .
Mode of Action
Sarothrin interacts with its targets, the efflux pumps, by inhibiting their activity . Efflux pumps are proteins involved in removing toxic substances from bacterial cells. By inhibiting these pumps, Sarothrin prevents the removal of antimicrobial agents from the bacterial cells, thereby increasing the effectiveness of these agents .
Biochemical Pathways
It is known that efflux pumps play a crucial role in the resistance of bacteria to antibiotics . By inhibiting these pumps, Sarothrin could potentially affect the biochemical pathways associated with antibiotic resistance .
Pharmacokinetics
It is known that sarothrin can inhibit the growth of certain bacteria, suggesting that it can be absorbed and distributed to the site of infection .
Result of Action
The inhibition of efflux pumps by Sarothrin results in an increased concentration of antimicrobial agents inside the bacterial cells . This can lead to the death of the bacteria, thereby treating the infection .
Action Environment
The action of Sarothrin can be influenced by various environmental factors. For instance, the presence of other antimicrobial compounds can enhance the effectiveness of Sarothrin . Additionally, the specific characteristics of the bacterial species, such as the type and number of efflux pumps, can also affect the efficacy of Sarothrin .
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-16-11(20)10-12(21)17(24-2)14(8-4-6-9(19)7-5-8)26-15(10)18(25-3)13(16)22/h4-7,19-20,22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZSFBNUQVEEQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10205983 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57393-71-2 | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057393712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-3,6,8-trimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10205983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,4S,5R,9S,10R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B1235987.png)
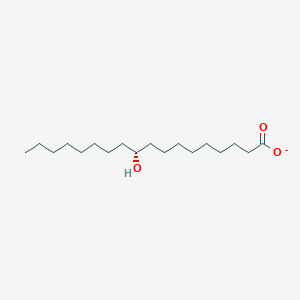


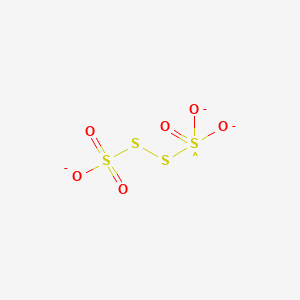
![(11S,12aR,13aR)-12-ethenyl-11-(beta-D-glucopyranosyloxy)-2-hydroxy-3-methoxy-5,6,12,12a,13,13a-hexahydro-11H-pyrano[4',3':4,5]pyrido[2,1-a]isoquinolin-8-one](/img/structure/B1235995.png)
![(1R,9S,10S,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one](/img/structure/B1235996.png)
